![molecular formula C21H18N6O2 B2412538 6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one CAS No. 2380187-63-1](/img/structure/B2412538.png)
6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl and pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic compounds, while substitution could introduce new functional groups, enhancing the compound’s biological activity.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The methoxyphenyl and pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl groups could enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyridazinone derivatives: Known for their anti-inflammatory and anti-cancer properties.
Pyrido[3,4-d]pyrimidine derivatives: Often studied for their kinase inhibitory activity.
Azetidinone derivatives: Commonly explored for their antibiotic and cholesterol-lowering effects.
Uniqueness
“6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one” stands out due to its unique combination of these three pharmacophores, potentially offering a broad spectrum of biological activities and therapeutic applications.
属性
IUPAC Name |
6-(2-methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-29-19-5-3-2-4-15(19)17-6-7-20(28)27(25-17)14-11-26(12-14)21-16-8-9-22-10-18(16)23-13-24-21/h2-10,13-14H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYIRKIVROITCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C4=NC=NC5=C4C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
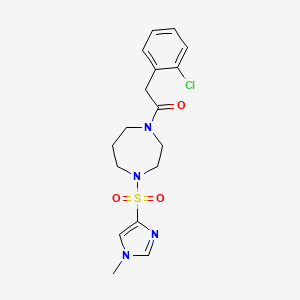
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2412457.png)
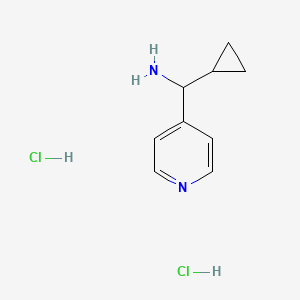

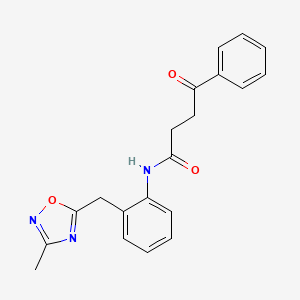
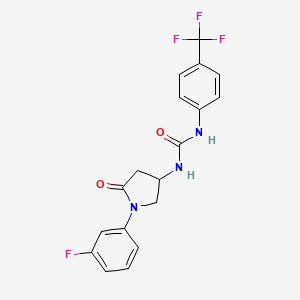
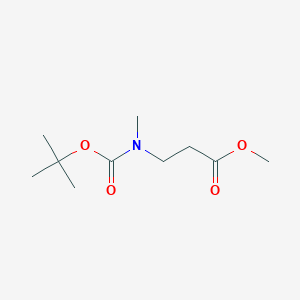
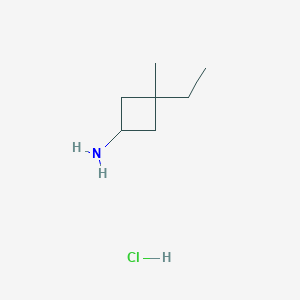
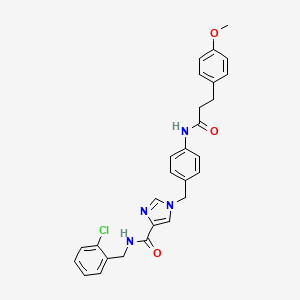
![4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide](/img/structure/B2412469.png)
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)
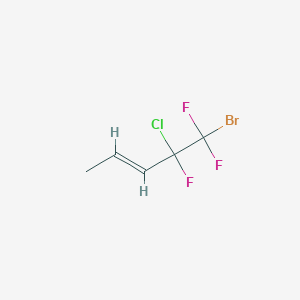
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)
